dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine
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Overview
Description
Dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine is a chemical compound with the molecular formula C9H16N4. It is a member of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the dimethylamine group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with dimethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes and receptors.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
Uniqueness
Dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine is unique due to its specific structural features and the presence of the dimethylamine group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12(2)7-8-5-11-13-4-3-10-6-9(8)13/h5,10H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXOBCHTRWLPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2CNCCN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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